molecular formula C4H7NaO3S B7799192 sodium;2-methylprop-2-ene-1-sulfonate

sodium;2-methylprop-2-ene-1-sulfonate

Cat. No.: B7799192
M. Wt: 158.15 g/mol
InChI Key: SZHIIIPPJJXYRY-UHFFFAOYSA-M
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Description

2,4,6-trinitrotoluene . It is a chemical compound that is widely recognized for its use as an explosive material. The compound is a yellow, odorless, solid substance that is highly stable under normal conditions but can be detonated under specific conditions to produce a powerful explosion.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4,6-trinitrotoluene is synthesized through a nitration process involving toluene. The nitration process typically involves three steps:

    Mononitration: Toluene is first nitrated to form mononitrotoluene using a mixture of concentrated nitric acid and sulfuric acid.

    Dinitration: Mononitrotoluene is further nitrated to form dinitrotoluene using a similar mixture of acids.

    Trinitration: Finally, dinitrotoluene is nitrated to form 2,4,6-trinitrotoluene.

Industrial Production Methods: In industrial settings, the production of 2,4,6-trinitrotoluene involves the use of large-scale nitration reactors where toluene is subjected to controlled nitration reactions. The process requires careful handling of acids and control of reaction temperatures to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2,4,6-trinitrotoluene undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form various by-products.

    Reduction: Reduction of 2,4,6-trinitrotoluene can lead to the formation of aminotoluenes.

    Substitution: It can undergo substitution reactions where one or more nitro groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

    Reduction: Reducing agents such as iron and hydrochloric acid are often used.

    Substitution: Various reagents can be used depending on the desired substitution product.

Major Products:

    Oxidation: By-products such as carbon dioxide and water.

    Reduction: Aminotoluenes and other reduced forms of the compound.

    Substitution: Products with different functional groups replacing the nitro groups.

Scientific Research Applications

2,4,6-trinitrotoluene has several scientific research applications, including:

    Chemistry: It is used as a standard explosive material in various chemical studies.

    Biology: Research on the environmental impact of 2,4,6-trinitrotoluene and its degradation products.

    Medicine: Limited use in medical research due to its explosive nature.

    Industry: Widely used in the production of explosives for military and industrial applications.

Mechanism of Action

The explosive nature of 2,4,6-trinitrotoluene is due to its ability to rapidly decompose and release a large amount of energy. The decomposition process involves the breaking of chemical bonds within the molecule, leading to the formation of gases such as nitrogen, carbon dioxide, and water vapor. The rapid expansion of these gases results in an explosion.

Comparison with Similar Compounds

  • 2,4-dinitrotoluene
  • 2,6-dinitrotoluene
  • 1,3,5-trinitrobenzene

Comparison: 2,4,6-trinitrotoluene is unique due to its high stability and explosive power compared to other nitrotoluenes. While 2,4-dinitrotoluene and 2,6-dinitrotoluene are also used in the production of explosives, they do not possess the same level of explosive power as 2,4,6-trinitrotoluene. 1,3,5-trinitrobenzene, on the other hand, is less stable and more sensitive to shock and friction.

Properties

IUPAC Name

sodium;2-methylprop-2-ene-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O3S.Na/c1-4(2)3-8(5,6)7;/h1,3H2,2H3,(H,5,6,7);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZHIIIPPJJXYRY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)CS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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